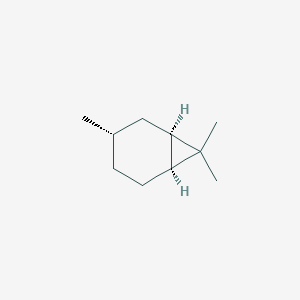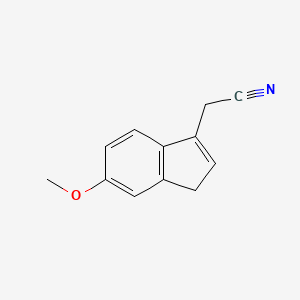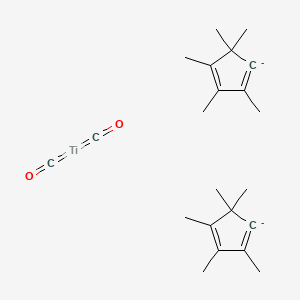
trans-Carane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Carane is a natural product found in Mentha canadensis with data available.
Aplicaciones Científicas De Investigación
Mass Spectrometry in Terpene Analysis
Research by Bünau, Schade, and Gollnick (1967) focused on the mass spectrometry of various caranols including trans-carane derivatives. Their work suggests that the identification and quantitative analysis of caranol mixtures, such as those involving this compound, can be accurately performed using mass spectrometry by evaluating abundance ratios. This methodology is significant in analyzing and identifying terpene structures in various scientific applications (Bünau, Schade, & Gollnick, 1967).
Hydrogenation of Terpenes
Cocker, Shannon, and Staniland (1966) established conditions for the catalytic hydrogenation of terpenes, including the transformation of car-3-ene to cis-carane. While they were not able to obtain this compound, their research illuminates the potential pathways and conditions for manipulating terpene structures, which is fundamental in the synthesis of various derivatives and compounds (Cocker, Shannon, & Staniland, 1966).
Synthesis and Biological Activity of Derivatives
Kozioł et al. (2018) explored the synthesis of novel derivatives from a this compound substrate, leading to the creation of bromolactone with the preserved carane system. This compound exhibited moderate antibacterial activity and antifeedant activity against certain insects, highlighting this compound’s potential in creating biologically active compounds (Kozioł et al., 2018).
Optical Activity in Synthesis
Fringuelli, Minuti, and Taticchi (1990) reported on the synthesis of optically active transcaran-4-carboxylic acids. Their work underscores the significance of optical activity in the synthesis of carane derivatives, which can be crucial in developing substances with specific desired properties (Fringuelli, Minuti, & Taticchi, 1990).
Terpene Biotransformation
The study by Ishida, Asakawa, Takemoto, and Aratani (1981) on the biotransformation of various terpenes in rabbits included this compound. They investigated how these compounds metabolize in mammals, leading to the formation of several unique compounds. This research is crucial for understanding the metabolic fate of terpenes like this compound in biological systems (Ishida, Asakawa, Takemoto, & Aratani, 1981).
Propiedades
Número CAS |
18968-23-5 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
0 |
Sinónimos |
BICYCLO[4.1.0]HEPTANE,3,7,7-T |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)
